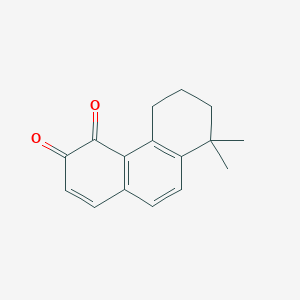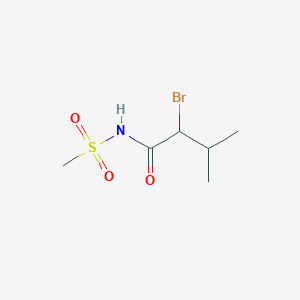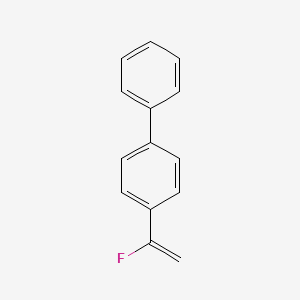
8-(2,4,6-Trinitrophenoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2,4,6-Trinitrophenoxy)quinoline is a complex organic compound characterized by the presence of a quinoline ring substituted with a 2,4,6-trinitrophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,4,6-Trinitrophenoxy)quinoline typically involves the reaction of 8-hydroxyquinoline with 2,4,6-trinitrochlorobenzene. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring safe handling of the reactive intermediates and final product.
Types of Reactions:
Oxidation: The nitro groups present in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert nitro groups to amino groups.
Substitution: The quinoline ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Formation of 8-(2,4,6-triaminophenoxy)quinoline.
Substitution: Various halogenated derivatives of the quinoline ring.
Aplicaciones Científicas De Investigación
Chemistry: 8-(2,4,6-Trinitrophenoxy)quinoline is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Medicine: Research is ongoing into the potential medicinal applications of this compound derivatives, particularly in the development of antimicrobial and anticancer agents.
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require stable, high-performance organic compounds.
Mecanismo De Acción
The mechanism of action of 8-(2,4,6-Trinitrophenoxy)quinoline and its derivatives often involves interaction with biological macromolecules. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components.
Molecular Targets and Pathways:
DNA Intercalation: The planar structure of the quinoline ring allows it to insert between DNA base pairs.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or allosteric sites, altering their activity.
Comparación Con Compuestos Similares
8-Hydroxyquinoline: A simpler analog without the trinitrophenoxy group, used widely in coordination chemistry and as a chelating agent.
2,4,6-Trinitrophenol (Picric Acid): Shares the trinitrophenoxy group but lacks the quinoline ring, used as an explosive and in chemical synthesis.
Quinoline: The parent compound, used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: 8-(2,4,6-Trinitrophenoxy)quinoline is unique due to the combination of the quinoline ring and the highly electron-withdrawing trinitrophenoxy group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from simpler analogs and related compounds.
Propiedades
Número CAS |
135161-83-0 |
|---|---|
Fórmula molecular |
C15H8N4O7 |
Peso molecular |
356.25 g/mol |
Nombre IUPAC |
8-(2,4,6-trinitrophenoxy)quinoline |
InChI |
InChI=1S/C15H8N4O7/c20-17(21)10-7-11(18(22)23)15(12(8-10)19(24)25)26-13-5-1-3-9-4-2-6-16-14(9)13/h1-8H |
Clave InChI |
VWCSWYJBVXGMTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride](/img/structure/B14276666.png)
![4-[(4-Nitrophenyl)methylidene]morpholin-4-ium chloride](/img/structure/B14276669.png)



![Methyl 4-{2-[4-(2-phenylethenyl)phenyl]ethenyl}benzoate](/img/structure/B14276690.png)
![Tert-butyl 6-nitro-2H-benzo[E]isoindole-3-carboxylate](/img/structure/B14276695.png)


![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)
